Cas no 4439-98-9 (betulonic aldehyde)
betulonic aldehyde structure
Product Name:betulonic aldehyde
betulonic aldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Lup-20(29)-en-28-al,3-oxo-
- Betulonic aldehyde
- (+)-Betulonal
- 1H-Cyclopenta[a]chrysene, lup-20(29)-en-28-al deriv.
- Betulonal
- Betulonaldehyde
- Liquidambronal
- Lup-20(30)-en-28-al,3-oxo- (6CI,7CI)
- CID 145994501
- Betulonic aldehyde, 97%, Semi-Synthetic
- lup-28-al-20(29)-en-3-one
- Lup-20(29)-en-28-al, 3-oxo-
- (1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde
- NSC-818146
- (1R,3aS,4S,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-Isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-eicosahydro-cyclopenta[a]chrysene-3a-carbaldehyde
- CHEMBL297478
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- DTXSID301346531
- 4439-98-9
- SCHEMBL5956547
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- 3,28-Dideoxy-3,28-dioxobetulin
- AKOS015959637
- Betulonic aldehyde, betulonal
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3 a-carbaldehyde
- (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-3a-carbaldehyde
- Lup-20(29)-en-28-al-3-one
- 3-oxolup-20(29)-en-28-al
- NSC818146
- MHAVMNJPXLZEIG-CNRMHUMKSA-N
- betulonic aldehyde
-
- Inchi: 1S/C30H46O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25H,1,8-17H2,2-7H3/t20?,21?,22?,23?,25?,27-,28+,29+,30?/m0/s1
- InChI-Schlüssel: MHAVMNJPXLZEIG-DZQBNKKZSA-N
- Lächelt: O=CC12CCC(C(=C)C)C1C1CCC3[C@@]4(C)CCC(C(C)(C)C4CC[C@@]3(C)[C@]1(C)CC2)=O
Berechnete Eigenschaften
- Genaue Masse: 438.349780706g/mol
- Monoisotopenmasse: 438.349780706g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 2
- Komplexität: 855
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 34.1
- XLogP3: 7.8
Experimentelle Eigenschaften
- Dichte: 1.037±0.06 g/cm3(Predicted)
- Schmelzpunkt: 165-166 °C
- Siedepunkt: 511.7±33.0 °C(Predicted)
- Löslichkeit: DMF: 10 mg/ml
betulonic aldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AU60209-10mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 10mg |
$143.00 | 2024-04-20 | |
| A2B Chem LLC | AU60209-50mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 50mg |
$601.00 | 2024-04-20 | |
| A2B Chem LLC | AU60209-100mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 100mg |
$1058.00 | 2024-04-20 | |
| 1PlusChem | 1P0186A9-10mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 10mg |
$212.00 | 2024-05-02 | |
| 1PlusChem | 1P0186A9-50mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 50mg |
$801.00 | 2024-05-02 | |
| 1PlusChem | 1P0186A9-100mg |
(1R,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-9-oxoicosahydro-3aH-cyclopenta[a]chrysene-3a-carbaldehyde |
4439-98-9 | ≥95% | 100mg |
$1382.00 | 2024-05-02 |
betulonic aldehyde Verwandte Literatur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
4439-98-9 (betulonic aldehyde) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge